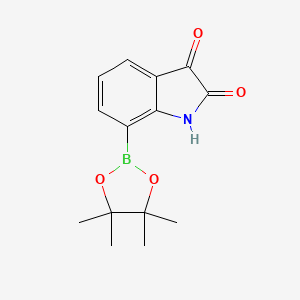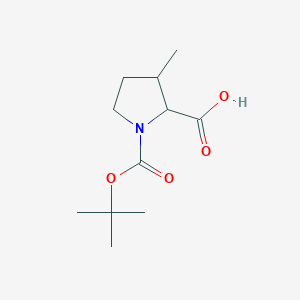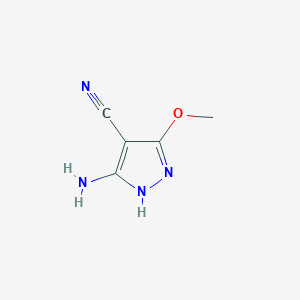
1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H20FN3O3 and its molecular weight is 465.484. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanism Insights and Synthetic Applications
The transformation of phenolic compounds under methanogenic conditions has been explored, highlighting the potential of certain compounds in environmental remediation processes. A study showed that phenol and its derivatives undergo carboxylation and dehydroxylation to form benzoate and methylbenzoic acid, respectively, under specific anaerobic conditions. This reaction pathway suggests potential applications in bioremediation by exploiting microbial consortia for the detoxification of phenolic pollutants (Bisaillon et al., 1993).
In the realm of antibacterial agents, pyridonecarboxylic acids have been synthesized and tested for their efficacy against various bacterial strains. The structural modification of these compounds, including the introduction of a 1,8-naphthyridine moiety, demonstrated significant antibacterial activity, suggesting their utility in developing new antibacterial drugs (Egawa et al., 1984).
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with structural similarities to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Deady et al., 2005).
Kinase Inhibition and Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, with structural features akin to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, showcases the application in targeted cancer therapy. These inhibitors have demonstrated significant tumor stasis in preclinical models, underscoring their potential in treating cancers driven by Met kinase dysregulation (Schroeder et al., 2009).
Material Science Applications
In material science, the synthesis and characterization of polymers and polyamides derived from aromatic dicarboxylic acids, including those related to 1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been reported. These materials exhibit remarkable thermal stability and mechanical properties, suitable for high-performance applications (Hsiao & Liou, 1998).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O3/c29-21-10-8-19(9-11-21)18-32-26-20(5-4-16-30-26)17-25(28(32)34)27(33)31-22-12-14-24(15-13-22)35-23-6-2-1-3-7-23/h1-17H,18H2,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZFWBAWCTNFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

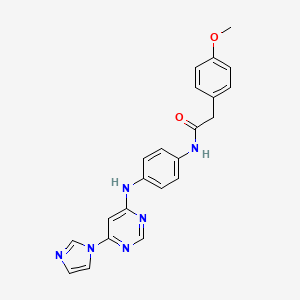

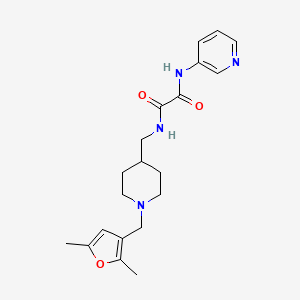
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)

